Hexadec-13-enal

Description

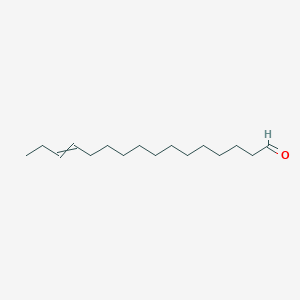

Structure

2D Structure

3D Structure

Properties

CAS No. |

71545-96-5 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

hexadec-13-enal |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,16H,2,5-15H2,1H3 |

InChI Key |

DURQBSPXQWPALK-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCCCCC=O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Hexadec 13 Enal

Taxonomic Specificity of Hexadec-13-enal Production and Emission across Biological Kingdoms

Detailed investigations into the chemical ecology of insects, plants, fungi, and bacteria have yet to yield conclusive and widespread evidence of this compound production. While the biosynthesis of long-chain aldehydes is a known capability in certain organisms, particularly insects, the specific enzymatic pathways leading to the formation of this compound have not been elucidated.

In the animal kingdom, particularly within the class Insecta, various isomers of hexadecenal are common as sex pheromones. For instance, (Z)-9-hexadecenal is a known pheromone component in several moth species and some bumblebees. Similarly, (Z)-11-hexadecenal is a major sex pheromone in numerous moth species. However, a specific and recurring identification of this compound in these or other insect orders is currently absent from the scientific literature.

In the plant kingdom, the emission of volatile organic compounds is a well-documented phenomenon, crucial for defense and communication. These emissions, however, are typically dominated by shorter-chain aldehydes and other classes of compounds. While some long-chain aldehydes have been detected in plant volatiles, this compound has not been reported as a significant or characteristic component of any studied plant species' scent profile.

Similarly, comprehensive analyses of the volatile metabolomes of fungi and bacteria have not identified this compound as a common or functionally significant metabolite.

Biospatial Localization of this compound within Organisms and Ecological Niches

Due to the lack of confirmed natural sources, the biospatial localization of this compound remains entirely speculative. In insects that produce other long-chain aldehyde pheromones, these compounds are typically synthesized and stored in specialized pheromone glands, often located in the abdominal region of females. It is plausible that if an organism were to produce this compound as a semiochemical, it would be localized in similar glandular structures.

The ecological niches where such a compound might be employed are also unknown. Based on the function of related aldehydes, potential roles could include acting as a sex attractant, an aggregation pheromone, or a defensive allomone. However, without confirmed instances of its natural production, these remain theoretical possibilities.

Temporal and Ontogenetic Variation in this compound Emission Profiles

Information regarding the temporal and ontogenetic variation in this compound emission is nonexistent, as no organism has been identified that consistently produces this compound. In insects, the release of pheromones is often tightly regulated, occurring at specific times of the day or night (temporal variation) and during particular life stages, typically in sexually mature adults (ontogenetic variation). For example, female moths often exhibit a distinct "calling" behavior, during which they release pheromones to attract males. The quantity and composition of the pheromone blend can also change with the age and mating status of the individual. Should a species producing this compound be discovered, it would be crucial to investigate these aspects to understand its biological function fully.

Biosynthetic Pathways and Regulation of Hexadec 13 Enal

Precursor Substrate Identification and Metabolic Flux in Hexadec-13-enal Synthesis

The biosynthesis of long-chain aldehydes like this compound typically originates from common fatty acid precursors. While direct studies on this compound are limited, the pathways for structurally similar pheromone components, such as (Z)-11-hexadecenal, suggest that palmitic acid (hexadecanoic acid) is a primary precursor. This saturated fatty acid undergoes desaturation and subsequent modification to yield the final aldehyde product.

Metabolic flux analysis (MFA), particularly using 13C-labeling, is a powerful technique to quantify the flow of metabolites through biochemical pathways. nih.govnih.gov This method allows researchers to trace the path of carbon atoms from a labeled substrate, such as glucose, through various metabolic networks to the final product. nih.govplos.org By analyzing the distribution of isotopes in the resulting metabolites, the rates of different enzymatic reactions can be determined, revealing bottlenecks and key regulatory points in the synthesis of compounds like this compound. nih.govnsf.gov For instance, 13C-MFA can elucidate the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, all of which provide the necessary precursors and reducing equivalents (like NADPH) for fatty acid synthesis and modification. nih.govresearchgate.net

Table 1: Key Concepts in Metabolic Flux Analysis for this compound Biosynthesis

| Term | Description | Relevance to this compound Synthesis |

| Metabolic Flux Analysis (MFA) | A method to quantify the rates of metabolic reactions in a biological system. nih.gov | Determines the efficiency of converting primary metabolites into this compound. |

| 13C-Labeling | The use of stable isotopes of carbon to trace metabolic pathways. nih.govplos.org | Tracks the incorporation of carbon from precursors like glucose into the fatty acid backbone of this compound. |

| Isotopomer | Molecules that have the same number of each isotopic atom but differ in their positions. plos.org | Analysis of isotopomer distributions in metabolites provides detailed information on pathway usage. |

| Metabolic Bottleneck | A slow enzymatic step that limits the overall rate of a metabolic pathway. nih.gov | Identifies potential targets for genetic engineering to enhance this compound production. |

Enzymatic Mechanisms and Key Biocatalysts in this compound Formation

The formation of this compound from its fatty acid precursor involves a cascade of enzymatic reactions catalyzed by specific biocatalysts. Biocatalysis has gained significant attention for its potential in green and sustainable chemical manufacturing. nih.gov Key enzyme classes involved in the biosynthesis of long-chain aldehydes include desaturases, reductases, and oxidases. nih.govuliege.be

The initial step is often the introduction of a double bond into the saturated fatty acid chain by a desaturase enzyme. Subsequently, the carboxylic acid group of the fatty acid must be reduced to an aldehyde. This reduction can be catalyzed by carboxylic acid reductases (CARs), which directly convert a carboxylate to an aldehyde. polimi.it Alternatively, the fatty acid can first be reduced to a fatty alcohol, which is then oxidized to the corresponding aldehyde by an alcohol dehydrogenase or an alcohol oxidase. chemrxiv.org

In some organisms, the hydroperoxide lyase (HPL) pathway is involved in the production of aldehydes. nih.govcsic.es HPLs are part of the CYP74 subfamily of cytochrome P450 enzymes and cleave fatty acid hydroperoxides into smaller aldehydes and oxoacids. mdpi.com For example, 13-hydroperoxide lyase specifically cleaves 13-hydroperoxide derivatives of linoleic and linolenic acids. nih.govcsic.es

Table 2: Key Enzymes in Aldehyde Biosynthesis

| Enzyme Class | Function | Role in this compound Pathway |

| Fatty Acyl-CoA Desaturase | Introduces double bonds into fatty acyl-CoA chains. | Creates the C13-C14 double bond in the hexadecanoyl-CoA precursor. |

| Carboxylic Acid Reductase (CAR) | Reduces a carboxylic acid to an aldehyde. polimi.it | Directly converts the fatty acid precursor to this compound. polimi.it |

| Alcohol Dehydrogenase (ADH) | Interconverts alcohols and aldehydes/ketones. chemrxiv.org | Can oxidize a fatty alcohol intermediate to form this compound. |

| Alcohol Oxidase (AOX) | Oxidizes alcohols to aldehydes, producing hydrogen peroxide. chemrxiv.org | An alternative enzyme for the final oxidation step. |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides. mdpi.comd-nb.info | Potentially involved in generating aldehyde fragments, though its direct role in C16 aldehyde synthesis is less common. mdpi.com |

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and transcriptomic levels to ensure its production at the appropriate time and in the correct amounts. Transcriptomic analysis, which involves sequencing all RNA molecules in a cell, provides a snapshot of the genes that are actively being expressed. mdpi.comnih.govpnas.org By comparing the transcriptomes of cells under different conditions, researchers can identify differentially expressed genes (DEGs) that are likely involved in a specific biological process. nih.govnih.gov

For pheromone biosynthesis, transcriptomic studies often focus on the pheromone glands of insects. By comparing gene expression in these glands to other tissues, scientists can identify candidate genes encoding the desaturases, reductases, and other enzymes required for pheromone production. uliege.be Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are then used to assign functions to these genes and to understand the broader metabolic pathways that are active. nih.govnih.gov

The expression of these biosynthetic genes is often under the control of specific transcription factors that respond to developmental and environmental cues. For example, the jasmonate signaling pathway, which is involved in plant defense and development, is known to regulate the expression of genes in the oxylipin pathway, including lipoxygenases and hydroperoxide lyases. mdpi.comresearchgate.netcsic.es

Post-Synthetic Modification and Turnover of this compound within Biological Systems

Once synthesized, this compound can undergo further modifications or be targeted for degradation. Post-synthetic modifications can alter the activity, stability, or localization of the molecule. Chemical modifications of biomolecules are a key tool for studying their function. acs.org For example, the aldehyde group of this compound is chemically reactive and can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.

The turnover of lipids and related molecules is a dynamic process involving both synthesis and degradation. mdpi.comfrontiersin.org The degradation of aldehydes is crucial to prevent their accumulation to toxic levels. chemrxiv.org In biological systems, aldehydes can be detoxified by oxidation to less reactive carboxylic acids. Lipid peroxidation, the oxidative degradation of lipids, can also lead to the breakdown of unsaturated aldehydes. researchgate.net The rate of turnover can vary significantly depending on the tissue and the physiological state of the organism. frontiersin.org

The study of the turnover of complex lipids like plasmalogens, which also contain an ether-linked hydrocarbon chain, highlights the complexity of lipid metabolism and degradation within cellular membranes. frontiersin.org While specific data on this compound turnover is scarce, the general principles of lipid and aldehyde metabolism provide a framework for understanding its fate within a biological system.

Ecological Roles and Behavioral Mediation by Hexadec 13 Enal

Pheromonal Activity of Hexadec-13-enal in Intraspecific Communication

Research into the precise pheromonal activity of this compound is exceptionally limited. Most studies on insect pheromones focus on other isomers, such as (Z)-11-Hexadecenal, or compounds with different chain lengths.

Mediation of Reproductive Behaviors

A notable study investigated the sex pheromone of the moth Herpetogramma submarginale. While the primary component was identified as (Z)-13-hexadecenyl acetate (B1210297), researchers also tested related compounds to see if they played a role in attracting males. The study found that the addition of (Z)-13-hexadecenal to the primary pheromone lure had no effect on the number of males captured nih.gov. This suggests that, at least for this species, (Z)-13-hexadecenal does not function as a sex pheromone to mediate reproductive behaviors nih.gov.

Influence on Aggregation and Dispersal Dynamics

There is no available scientific information detailing the role of this compound in influencing aggregation or dispersal behaviors in any organism. Pheromones that mediate these dynamics are typically complex blends, and this compound has not been identified as a key component in such systems.

Kairomonal Functions of this compound in Interspecific Interactions

No specific research has identified this compound as a kairomone. Kairomones are chemical signals that benefit the receiver from a different species, such as a predator or parasitoid using a pest's pheromone to locate it nih.govgoogle.com. Without evidence of its production and release in a context that could be exploited by other species, its function as a kairomone remains undocumented.

Allomonal Functions of this compound in Defensive and Offensive Strategies

There is no scientific literature available that describes this compound having allomonal functions. Allomones are compounds that benefit the emitter by affecting the behavior of a receiver from another species, often in the context of defense google.comuni-bayreuth.de. Many insects produce aldehydes for defense, but this compound has not been specifically implicated in such a role frontiersin.org.

Neuroethological Responses to this compound in Target Organisms

Given the lack of documented behavioral responses to this compound, studies on the specific neuroethological mechanisms (the neural basis of behavior) are absent from the scientific record.

Receptor Binding and Signal Transduction Mechanisms

The process of odor perception in insects involves odorant receptors (ORs) on the antennae, which, upon binding a specific chemical, trigger a signal transduction cascade leading to a neural impulse frontiersin.orgmdpi.com. However, since this compound has not been established as a biologically active pheromone or semiochemical, no research has been conducted to identify specific olfactory receptors that bind to it or to characterize the subsequent signal transduction pathway.

Central Nervous System Processing of this compound Cues

The central nervous system (CNS) of insects, particularly moths, has evolved sophisticated mechanisms to process olfactory information, including signals from pheromones like this compound. This processing begins at the primary olfactory center of the insect brain, the antennal lobe (AL), and is crucial for mediating appropriate behavioral responses. frontiersin.orgnih.gov The detection of volatile molecules, such as pheromones, is accomplished by olfactory sensory neurons (OSNs) housed in sensilla, typically located on the antennae. nih.gov These neurons express specific olfactory receptors that bind to odorant molecules. frontiersin.org

Once an OSN is activated by an odorant, it transmits the signal to the AL. The AL is organized into distinct spherical structures called glomeruli. frontiersin.org OSNs that express the same type of olfactory receptor converge onto the same glomerulus. frontiersin.orgnih.gov This arrangement creates a map of olfactory information within the AL, where different glomeruli are tuned to specific chemical cues. For sex pheromones in moths, this processing often occurs in a specialized, sexually dimorphic region of the AL known as the macroglomerular complex (MGC). frontiersin.org

Within the glomeruli, OSNs form synaptic connections with two main types of neurons: local interneurons (LNs) and projection neurons (PNs). LNs, which are mostly inhibitory, create a network of connections between different glomeruli. nih.gov This lateral inhibition is thought to enhance the contrast between the signals from different glomeruli, thereby sharpening the olfactory signal and aiding in the discrimination of complex odor blends. nih.gov PNs, on the other hand, are the output neurons of the AL, relaying the processed olfactory information to higher brain centers such as the mushroom bodies and the lateral horn, where the information is further integrated to guide behavior. frontiersin.org

Studies on various moth species have revealed that the processing of individual pheromone components is highly specific. For instance, in the moth Manduca sexta, antennal stimulation with a single pheromone component elicits excitation in one glomerulus of the MGC while causing inhibition in another. nih.gov This demonstrates the presence of lateral inhibitory effects even in response to individual components of a pheromone blend. nih.gov Such interactions are critical for the precise decoding of the species-specific pheromone ratio. nih.gov

While direct research on the specific neuronal pathways activated by this compound is not extensively detailed in the provided context, general principles of aldehyde and pheromone processing in insects offer a strong framework for understanding its neural perception. For example, in Drosophila, chronic exposure to the aldehyde E2-hexenal has been shown to induce plasticity in the olfactory system, affecting the sensitivity of second-order olfactory projection neurons in the antennal lobe. elifesciences.org This suggests that the CNS can adapt to the persistent presence of certain aldehydes.

Furthermore, research on the moth Herpetogramma submarginale indicated that while (Z)-13-hexadecenyl acetate was the primary sex pheromone, the addition of (Z)-13-hexadecenal to lures had no significant effect on male attraction. researchgate.net This lack of behavioral response implies that while the olfactory system may detect this compound, it may not be integrated into the specific neural circuits that trigger attraction behavior in this species, or it could even play an inhibitory or modulatory role in other contexts.

Table 1: Key Neuronal Components in Insect Olfactory Processing

| Neuronal Component | Location | Primary Function | Relevant Findings |

| Olfactory Sensory Neurons (OSNs) | Antennae | Detect volatile molecules and transmit signals to the antennal lobe. nih.gov | Express specific olfactory receptors. frontiersin.org |

| Antennal Lobe (AL) | Brain | Primary olfactory processing center, organized into glomeruli. frontiersin.orgnih.gov | Contains a specialized macroglomerular complex (MGC) for pheromone processing in moths. frontiersin.org |

| Glomeruli | Antennal Lobe | Receive input from OSNs expressing the same receptor type. frontiersin.orgnih.gov | Activation patterns across glomeruli form an olfactory map. |

| Local Interneurons (LNs) | Antennal Lobe | Mediate lateral inhibition between glomeruli. nih.gov | Enhance contrast and discrimination of odor blends. nih.gov |

| Projection Neurons (PNs) | Antennal Lobe | Transmit processed olfactory information to higher brain centers. frontiersin.org | Their sensitivity can be altered by chronic odor exposure. elifesciences.org |

| Mushroom Bodies & Lateral Horn | Brain | Higher-order olfactory centers that integrate information to guide behavior. frontiersin.org | Receive input from projection neurons. frontiersin.org |

Advanced Synthetic Methodologies and Structural Derivatization of Hexadec 13 Enal

Stereoselective and Chemo-selective Synthesis of Hexadec-13-enal and Its Isomers

The synthesis of this compound and its geometric isomers, particularly the (Z)- and (E)-isomers, relies heavily on methodologies that can control the geometry of the C13-C14 double bond. The aldehyde functionality also requires selective and mild reaction conditions to prevent over-oxidation or other unwanted side reactions. Key strategies include the Wittig reaction, acetylenic coupling routes, and subsequent selective transformations.

Wittig Reaction: The Wittig reaction is a cornerstone for creating C=C double bonds from carbonyls and is particularly effective for generating (Z)-alkenes. synergypublishers.comacs.organnualreviews.org The synthesis of (Z)-alkenyl aldehydes, which are common components of lepidopteran pheromones, often employs this method. For instance, the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate (B1210297), a structurally related pheromone, was achieved via a low-temperature Wittig reaction between a triphenylpropylphosphonium bromide and a long-chain propargyl aldehyde, highlighting the method's utility for creating the (Z)-double bond with high stereoselectivity. pherobase.com Non-stabilized ylides generally provide the (Z)-alkene with high selectivity, while stabilized ylides or modified conditions like the Schlosser modification can be used to favor the (E)-isomer. synergypublishers.comannualreviews.org The final aldehyde is typically generated in the last step by mild oxidation of the corresponding alcohol (e.g., using pyridinium (B92312) chlorochromate, PCC) to avoid purification challenges associated with the more labile aldehyde group. nih.gov

Acetylenic Coupling and Selective Reduction: An alternative and widely used chemo-selective strategy involves the construction of the carbon skeleton via acetylenic intermediates. This approach typically involves two key steps: the coupling of smaller fragments to form an internal alkyne and the subsequent stereoselective reduction of the triple bond.

Coupling: Terminal alkynes can be coupled with alkyl halides to build the C16 backbone. For example, a common route for analogous long-chain cis-alkenals involves the alkylation of a terminal alkyne with a bromo-alcohol derivative. researchgate.net

Reduction: The stereochemical outcome is controlled during the reduction of the alkyne. To obtain the (Z)-isomer, partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), is the classic method. nih.gov This approach yields the cis-alkene with high stereoselectivity. researchgate.net For the (E)-isomer, the alkyne is typically reduced using sodium or lithium in liquid ammonia (B1221849) (a Birch-type reduction).

A versatile synthesis for a series of long-chain (Z)-alkenals, including the C18 analog (Z)-octadec-13-enal, was developed using commercially available diols as starting materials. researchgate.net The key steps involved the alkylation of terminal alkynes followed by a cis-selective semihydrogenation of the resulting internal alkyne, demonstrating an efficient and common pathway for these types of molecules. researchgate.net

| Method | Key Reaction | Primary Isomer Formed | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Wittig Olefination | Aldehyde/Ketone + Phosphonium Ylide | (Z)-alkene (with non-stabilized ylides) | PPh₃, n-BuLi, KHMDS | synergypublishers.compherobase.com |

| Schlosser Modification | Modified Wittig Olefination | (E)-alkene | Phenyllithium at low temperature | annualreviews.org |

| Acetylenic Route | Alkyne Reduction | (Z)-alkene | H₂, Lindlar's Catalyst | researchgate.netnih.gov |

| Alkyne Reduction | (E)-alkene | Na or Li in liquid NH₃ | pherobase.com |

Novel Catalytic Approaches in the Preparation of this compound Analogs

Modern catalysis offers powerful tools for the synthesis of complex molecules like this compound and its analogs, often providing more efficient and selective routes than classical methods. Olefin metathesis and palladium-catalyzed cross-coupling reactions are at the forefront of these novel approaches.

Olefin Metathesis: Cross-metathesis has emerged as a powerful strategy for alkene synthesis, particularly with the development of highly selective catalysts. smolecule.com Ruthenium-based catalysts (e.g., Grubbs and Schrock catalysts) can be tailored to favor the formation of (Z)-olefins. This approach is particularly valuable for synthesizing pheromones and their analogs. Patents and publications describe methods for preparing long-chain unsaturated aldehydes, including (Z)-octadec-13-enal, via transition metal-catalyzed metathesis reactions. cnr.it The use of Z-selective cross-metathesis can streamline syntheses, allowing for the direct coupling of two smaller olefinic fragments to generate the desired long-chain alkenyl product with high stereocontrol. smolecule.com

Palladium-Catalyzed Cross-Coupling: Reactions such as the Stille, Suzuki, and Sonogashira couplings provide robust methods for C-C bond formation. These reactions are instrumental in synthesizing complex polyunsaturated systems and can be applied to create diverse analogs of this compound. For example, a Stille cross-coupling was used as a key step in the synthesis of the natural product Trichostatin A, where an α-iodo-enal was coupled with an organostannane reagent in the presence of a palladium catalyst. uliege.be Similarly, Sonogashira coupling of terminal alkynes with vinyl halides is a standard method for constructing enyne systems, which are common precursors to conjugated diene pheromones. sakura.ne.jp

Biocatalysis: Chemoenzymatic approaches represent a green and highly selective alternative for synthesizing pheromones. Lipases can be used for the kinetic resolution of racemic alcohols, a key step in producing enantiomerically pure chiral pheromones. researchgate.net Furthermore, the entire biosynthetic pathways of some pheromones are being elucidated and transferred into heterologous systems like yeast. nih.govoup.com By expressing the necessary desaturase and fatty acyl reductase (FAR) enzymes, microorganisms can be engineered to produce specific pheromone precursors from simple fatty acids, paving the way for the sustainable and scalable production of this compound and its analogs. nih.govnih.gov

Design and Synthesis of Bioisosteres and Conformationally Restricted Analogs of this compound

The design and synthesis of bioisosteres and conformationally restricted analogs are advanced strategies used to probe the interactions between a pheromone and its receptor. These analogs can lead to compounds with improved stability, altered biological activity (agonists or antagonists), or provide insights into the bioactive conformation of the natural ligand.

Bioisosteric Replacement: Bioisosterism involves replacing a functional group with another that retains similar physical or chemical properties. researchgate.net

Fluorination: A common strategy is the replacement of hydrogen atoms or alkyl groups with fluorine or perfluoroalkyl groups. annualreviews.org Fluorine's small size and high electronegativity can influence the molecule's conformation and electronic properties. Perfluoroalkyl analogs of pheromones have been synthesized where the terminal alkyl chain was replaced by a perfluorobutyl or perfluorohexyl moiety. nih.gov These analogs were often more volatile but showed reduced, though still significant, electrophysiological activity, suggesting they are recognized by the receptor but with lower binding affinity. nih.gov

Ketone Analogs: The aldehyde functional group can be replaced with other carbonyl-containing groups. For instance, a vinyl ketone analog of a C16 aldehyde pheromone was synthesized and shown to act as an inhibitor of aldehyde dehydrogenase, the enzyme responsible for pheromone degradation. nih.gov This demonstrates how bioisosteric replacement can be used to create metabolic inhibitors.

Conformationally Restricted Analogs: Long, flexible chains like that of this compound can adopt numerous conformations. Synthesizing rigid analogs helps to identify the specific three-dimensional shape required for receptor binding. This can be achieved by incorporating cyclic structures. For example, conformationally constrained mimics of the gypsy moth pheromone (+)-disparlure were designed with a core cyclopentene (B43876) ring structure. nih.gov While these mimics showed weak activity on their own, they modulated the antennal response to the natural pheromone, indicating an interaction with the olfactory system. nih.gov For a linear aldehyde like this compound, this could involve introducing a cyclopropane (B1198618) ring across the double bond or incorporating the alkyl chain into a larger ring system to limit rotational freedom.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives through Systematic Modification

Structure-activity relationship (SAR) studies are crucial for understanding how molecular structure translates into biological function. For insect pheromones, even minor structural changes can lead to a complete loss of activity or even an inhibitory effect, reflecting the high specificity of their olfactory receptors. jst.go.jp

Importance of Double Bond Geometry and Position: The geometry (Z/E) and position of the double bonds are typically the most critical factors for biological activity in alkenyl pheromones. jst.go.jp For many moth species, only one specific geometric isomer is active, while others are inactive or can even antagonize the response. For example, in the case of bombykol (B110295), the (10E, 12Z)-isomer was found to be at least 10¹⁰ times more active than other E/Z isomers. jst.go.jp The pheromone blend of the sugarcane borer, Diatraea saccharalis, includes multiple C16 aldehydes and dienals, such as (Z)-hexadec-9-enal and (Z,E)-hexadeca-9,11-dienal, demonstrating that both the number and configuration of double bonds are key to species-specific communication. scielo.brnih.gov Systematic synthesis and testing of all possible isomers of a pheromone are standard procedures in SAR studies. nih.gov

Role of Functional Group and Chain Length: The terminal functional group (aldehyde, alcohol, or acetate) and the carbon chain length are also determinants of specificity. cuni.cz Moth species often use blends of these compound types for reproductive isolation. acs.org For instance, the pheromone system of Diatraea saccharalis includes (Z)-hexadec-9-enal, (Z)-hexadec-11-enal, and hexadecanal, indicating that both chain saturation and double bond position are part of the recognition code. uliege.be SAR studies on antifeedants have shown that aldehydes were often the most active compounds, while the corresponding carboxylic acids were inactive or acted as feeding stimulants, highlighting the functional group's critical role. diva-portal.org

| Structural Feature | Modification Example | General Impact on Biological Activity | Reference |

|---|---|---|---|

| Double Bond Geometry | (Z)-isomer vs. (E)-isomer | High specificity; often only one isomer is active, others can be inactive or inhibitory. | jst.go.jp |

| Double Bond Position | C9 vs. C11 vs. C13 | Critical for species recognition; closely related species often use different positional isomers. | jst.go.jp |

| Functional Group | Aldehyde vs. Alcohol vs. Acetate | Determines the type of behavioral response; specific ratios are often required in blends. | acs.org |

| Chain Length | C14 vs. C16 vs. C18 | Contributes to the species-specific pheromone blend. | uliege.be |

| Chirality | (R)-enantiomer vs. (S)-enantiomer | High enantiomeric specificity is common; the "wrong" enantiomer is often inactive. | researchgate.net |

| Bioisosteric Analogs | Alkyl vs. Perfluoroalkyl chain | Can alter volatility and binding affinity; often results in reduced but measurable activity. | nih.gov |

Sophisticated Analytical Techniques for Hexadec 13 Enal Profiling

Advanced Sample Preparation and Enrichment Strategies for Complex Biological and Environmental Matrices

The analysis of volatile compounds like Hexadec-13-enal from complex matrices such as insect glands, plant tissues, or the atmosphere presents significant challenges due to their low concentrations and the presence of interfering substances. unito.it Therefore, effective sample preparation and enrichment are critical first steps to isolate and concentrate the analyte of interest. nih.govresearchgate.net

Commonly employed techniques include:

Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a fused-silica fiber coated with a stationary phase to extract and concentrate volatile and semi-volatile compounds from a sample. researchgate.netfrontiersin.orgrsc.org The choice of fiber coating is crucial and depends on the polarity of the target analyte. frontiersin.org For a relatively nonpolar compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) coating is often suitable. frontiersin.org SPME can be used in headspace mode, where the fiber is exposed to the vapor phase above the sample, or by direct immersion. researchgate.net

Dynamic Headspace Sampling (Purge-and-Trap): This method involves purging a sample with an inert gas to release volatile compounds, which are then trapped on a sorbent material. researchgate.net The trapped analytes are subsequently desorbed, often thermally, into an analytical instrument. researchgate.net This technique is highly effective for concentrating trace-level volatiles from both liquid and solid samples. researchgate.net

Stir Bar Sorptive Extraction (SBSE): SBSE is a variation of SPME that uses a magnetic stir bar coated with a thick layer of PDMS. This provides a larger volume of extraction phase, leading to higher recovery and sensitivity for less volatile compounds. mdpi.com

Liquid-Liquid Extraction (LLE): A classical technique where the sample is partitioned between two immiscible liquids to separate the analyte based on its solubility. phenomenex.com For this compound, a nonpolar organic solvent would be used to extract it from an aqueous biological matrix. researchgate.net

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the solid phase while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent. phenomenex.com

These enrichment techniques are essential for increasing the concentration of this compound to a level detectable by analytical instruments, thereby improving the sensitivity and accuracy of the analysis. nih.govphenomenex.com

Table 1: Comparison of Sample Preparation and Enrichment Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Application for this compound |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber. researchgate.net | Solvent-free, simple, fast, integrates sampling and preconcentration. researchgate.net | Limited capacity, potential for fiber damage. frontiersin.org | Headspace analysis of insect pheromone glands or plant volatiles. frontiersin.org |

| Dynamic Headspace (Purge-and-Trap) | Inert gas purges volatiles from a sample onto a sorbent trap. researchgate.net | High concentration factor, suitable for large sample volumes. researchgate.net | More complex setup, potential for analyte breakthrough. unito.it | Analysis of air samples or volatiles from biological tissues. researchgate.net |

| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes onto a PDMS-coated stir bar. mdpi.com | Higher recovery than SPME for certain compounds. mdpi.com | Longer extraction times. | Analysis of aqueous samples for trace levels of semi-volatiles. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. phenomenex.com | High capacity, well-established. phenomenex.com | Requires large volumes of organic solvents, can be labor-intensive. | Extraction from homogenized biological tissues. researchgate.net |

| Solid-Phase Extraction (SPE) | Retention of analytes on a solid sorbent and elution with a solvent. phenomenex.com | High selectivity, can remove interferences. phenomenex.com | Can be prone to clogging, requires method development. | Cleanup of complex extracts before chromatographic analysis. up.ac.za |

Hyphenated Chromatographic-Spectrometric Platforms for Trace Analysis of this compound

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are the cornerstone of modern analytical chemistry for the analysis of complex mixtures. scispace.com

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like this compound. unito.itpnas.org In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase in a capillary column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. pnas.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. up.ac.za This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater separation power for extremely complex samples, revealing numerous compounds that would co-elute in a one-dimensional GC separation. mdpi.com

While GC-MS is ideal for volatile and thermally stable compounds, liquid chromatography-mass spectrometry (LC-MS) is better suited for non-volatile or thermally labile molecules. researchgate.net Since aldehydes like this compound can be challenging to analyze directly by LC due to their volatility and lack of a strong chromophore for UV detection, derivatization is often employed. mdpi.comlcms.cz

Derivatization involves reacting the aldehyde with a reagent to form a more stable, less volatile, and more easily ionizable derivative. mdpi.comacs.org A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a hydrazone. lcms.cz These derivatives can then be readily separated by reversed-phase liquid chromatography and detected with high sensitivity using tandem mass spectrometry (MS/MS). researchgate.netlcms.cz In MS/MS, a specific ion of the derivatized analyte is selected and fragmented to produce a characteristic pattern of product ions, which provides a high degree of selectivity and confidence in identification, even in complex matrices. researchgate.net Other derivatization reagents like D-cysteine have also been successfully used for the LC-MS/MS analysis of aldehydes. nih.gov

Electrophysiological Bioassays for Detection and Quantification of this compound Biological Activity

To determine the biological relevance of this compound as a semiochemical, particularly as a pheromone, electrophysiological bioassays are indispensable. These techniques measure the response of an insect's olfactory system to chemical stimuli.

Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique couples the separation capabilities of gas chromatography with the sensitivity of an insect antenna as a biological detector. nih.govscielo.br The effluent from the GC column is split, with one part going to a conventional detector (like a flame ionization detector or mass spectrometer) and the other part passing over an insect antenna. nih.gov This allows for the precise identification of which compounds in a complex mixture, such as a pheromone gland extract, are biologically active and elicit a response from the insect. scielo.brresearchgate.net

Single Sensillum Recording (SSR): For a more detailed understanding of olfactory processing, SSR allows for the recording of the electrical activity of individual olfactory sensory neurons housed within a single sensillum on the antenna. This technique can reveal the specificity of different neurons to particular compounds and their dose-response relationships.

These bioassays are crucial for confirming the role of this compound as a pheromone component and for guiding the identification of other potentially active compounds in a blend. nih.govscielo.br

Isotopic Labeling and Metabolic Tracing Studies for this compound Pathway Elucidation

Isotopic labeling is a powerful tool used to elucidate the biosynthetic pathways of natural products, including insect pheromones like this compound. researchgate.netfrontiersin.org This technique involves introducing a precursor molecule that has been enriched with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system. usda.govbitesizebio.com The organism then metabolizes this labeled precursor, incorporating the isotope into the final product. researchgate.net

By analyzing the resulting pheromone components using mass spectrometry, researchers can track the fate of the labeled atoms and determine the sequence of biochemical reactions that lead to the synthesis of this compound. nih.govcapes.gov.br For instance, feeding an insect a ¹³C-labeled fatty acid and subsequently detecting the ¹³C label in the this compound produced by the insect would provide strong evidence that the fatty acid is a precursor in its biosynthesis. usda.govpnas.org These studies are fundamental to understanding the enzymatic machinery and genetic regulation involved in pheromone production. usda.gov

Ecological Applications and Biocontrol Strategies Utilizing Hexadec 13 Enal

Development of Hexadec-13-enal-Based Semiochemical Tools for Integrated Pest Management

The development of semiochemical tools based on this compound is a significant advancement in the management of various agricultural and stored product pests. These tools are designed to manipulate the behavior of target insects, thereby reducing their reproductive success and minimizing crop damage.

Effective pest management begins with accurate monitoring of pest populations. Pheromone-baited traps are a cornerstone of IPM, providing crucial data on pest presence, abundance, and seasonal activity. These systems utilize synthetic pheromones, including this compound, to lure target insects into traps. This information allows growers to make informed decisions about the timing and necessity of interventions, optimizing the use of control measures and reducing reliance on broad-spectrum insecticides. For instance, species-specific lures and traps are commercially available for a wide range of pests, enabling precise monitoring in various agricultural settings. trece.com

Early-warning insect monitoring systems are particularly valuable in stored product protection, where infestations can lead to significant economic losses. trece.com By detecting pests at low densities, these systems facilitate timely and targeted control actions, preventing the establishment of larger, more damaging populations. trece.com

Mating disruption is a proactive pest control technique that involves permeating the atmosphere with a synthetic sex pheromone to prevent male insects from locating females for mating. sedq.escabidigitallibrary.orgwikipedia.org This confusion effect ultimately disrupts the reproductive cycle and suppresses the pest population. wikipedia.org this compound is a component of pheromone blends used in mating disruption formulations for several key pests.

Various dispenser technologies have been developed to release the pheromone in a controlled manner over an extended period. These range from hand-applied dispensers like hollow tubes and twist-ties to high-emission aerosol devices that release pheromone at timed intervals. wikipedia.org The choice of dispenser depends on factors such as the crop, the target pest, and the specific environmental conditions.

For example, in the management of the navel orangeworm, Amyelois transitella, a major pest of almonds and pistachios, mating disruption formulations have been successfully employed. nih.gov Research has explored the efficacy of different pheromone blends, comparing single-component formulations with more complex mixtures that mimic the natural pheromone gland components. nih.gov Studies have shown that these technologies can achieve high levels of suppression of male moth capture in traps and reduce mating in sentinel females, leading to a significant decrease in crop damage. nih.gov

| Pest Species | Crop | Mating Disruption Efficacy |

| Navel Orangeworm (Amyelois transitella) | Almonds, Pistachios | >99% suppression of male capture and mating in low-density populations. nih.gov |

| Honeydew Moth (Cryptoblabes gnidiella) | Pomegranate, Kaki | Recommended as an alternative to chemical treatments for effective control. sedq.es |

| Indian Meal Moth (Plodia interpunctella) | Stored Products | Up to 93% mating disruption in small-scale experiments. nih.gov |

Push-pull strategies are a sophisticated form of pest management that involves manipulating the distribution of pests and their natural enemies. This is achieved by using a combination of repellent ("push") and attractive ("pull") stimuli. While the direct incorporation of this compound into a "pull" component of a push-pull strategy is an area of ongoing research, the principle involves luring pests towards a trap crop or a killing agent, while simultaneously repelling them from the main crop. The attractive nature of pheromones like this compound makes them ideal candidates for the "pull" element in such systems.

Field Efficacy Assessments and Environmental Impact of this compound-Based Interventions

The success of any pest management tool is ultimately determined by its performance in the field and its impact on the surrounding environment. Field efficacy assessments of this compound-based interventions have demonstrated their potential to significantly reduce pest populations and crop damage.

The environmental benefits of using pheromone-based controls are substantial. Because pheromones are species-specific, they have minimal impact on non-target organisms, including beneficial insects such as pollinators and natural enemies of pests. wikipedia.org This specificity helps to preserve biodiversity within the agricultural ecosystem. Furthermore, the use of mating disruption can reduce the need for conventional insecticides, thereby mitigating problems associated with pesticide resistance, secondary pest outbreaks, and environmental contamination. cabidigitallibrary.org

Synergistic and Antagonistic Interactions of this compound with Co-Occurring Volatiles in Applied Contexts

The behavioral response of an insect to a pheromone can be influenced by the presence of other volatile organic compounds (VOCs) in the environment. These co-occurring volatiles can be from the host plant, non-host plants, or even other insects. The interaction between this compound and these other compounds can be either synergistic, enhancing the attractive effect, or antagonistic, reducing or inhibiting the response.

Understanding these interactions is crucial for optimizing the performance of pheromone-based control tools. For example, research has shown that for some moth species, the addition of specific host plant volatiles to the pheromone blend can increase the capture rate in traps. Conversely, the presence of certain compounds from non-host plants can act as a repellent, interfering with the efficacy of a pheromone lure. In some cases, a more complete, multi-component pheromone blend can be more effective in mating disruption than a single component, suggesting a synergistic effect between the different pheromone components. nih.gov However, studies on the Indian meal moth, Plodia interpunctella, found that a single-component formulation was as effective as a more complex four-component blend for mating disruption. nih.gov This highlights the species-specific nature of these interactions and the importance of empirical testing in developing effective semiochemical-based control strategies.

Future Research Trajectories and Methodological Innovations for Hexadec 13 Enal

Elucidation of Undiscovered Biological Roles and Molecular Targets of Hexadec-13-enal

While this compound is recognized for its role as a pheromone in various insect species, its full spectrum of biological activities remains largely uncharted. A key area of future research will be the identification and characterization of its undiscovered biological roles and the specific molecular targets with which it interacts.

In the context of plant biology, aldehydes, including those structurally related to this compound, are known to be involved in plant defense mechanisms. researchgate.netelifesciences.orgopenagrar.denih.gov Green leaf volatiles (GLVs), a class of C6-aldehydes, are released upon tissue damage and can act as deterrents to herbivores and attractants for their natural enemies. nih.govmpg.de Research could investigate whether this compound or its derivatives play a similar role in plant-insect interactions, potentially acting as signaling molecules in plant defense pathways. Studies on other aldehydes have shown they can induce defense-related responses in plants, such as the production of reactive oxygen species (ROS) and the activation of defense-related genes. Future studies could explore if this compound elicits similar responses in various plant species.

In diatoms, the biosynthesis of polyunsaturated aldehydes is a wound-activated defense mechanism against grazers like copepods. mdpi.com These aldehydes can have deleterious effects on the reproductive success of zooplankton. nih.govcapes.gov.br Further investigation is needed to determine if this compound is among the suite of aldehydes produced by diatoms and to elucidate its specific impact on marine food webs. The biosynthetic pathways in diatoms, which involve lipoxygenases and the release of fatty acids from lipids, are distinct from those in higher plants and mammals, presenting a unique area for biochemical exploration. mdpi.comacs.orgacs.org

The pheromonal activity of related hexadecenal isomers is well-documented in numerous lepidopteran species, where specific blends of compounds are crucial for reproductive isolation. researchgate.net Research could focus on identifying the specific olfactory receptors in insects that bind to this compound, which would provide insights into the molecular basis of its pheromonal activity and could lead to the development of species-specific pest management strategies.

Advancements in Omics Technologies for Comprehensive this compound Pathway Analysis

The application of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in providing a holistic view of the biosynthetic and signaling pathways involving this compound. escholarship.orgnumberanalytics.com

Lipidomics , a subset of metabolomics, is particularly relevant for studying this compound, as it is a lipid-derived molecule. dergipark.org.tr High-sensitivity analytical platforms like Liquid Chromatography/Mass Spectrometry (LC/MS) are essential for the qualitative and quantitative analysis of lipid species. dergipark.org.trnih.gov Integrating these techniques can help to identify the precursor molecules and enzymatic steps involved in the biosynthesis of this compound in different organisms. For instance, in diatoms, the synthesis of polyunsaturated aldehydes originates from the lipoxygenase-mediated pathways involving non-esterified polyunsaturated fatty acids released from glycolipids. nih.gov

Multi-omics data integration offers a powerful approach to connect genetic information with functional outcomes. numberanalytics.com By combining genomic or transcriptomic data with metabolomic profiles, researchers can identify the genes and enzymes responsible for this compound production. For example, RNA-seq analysis could identify genes that are co-expressed during the production of this aldehyde, while gene knockout models could confirm the function of specific enzymes in the biosynthetic pathway.

Spatial-omics technologies are emerging tools that allow for the molecular analysis of cells in their native tissue context. biorxiv.org These methods could be employed to visualize the precise location of this compound and its precursors within an organism, providing critical insights into its localized biological functions.

The use of computational platforms and machine learning algorithms, such as unsupervised learning, can help to uncover hidden patterns in large omics datasets, aiding in the identification of novel relationships between this compound and other cellular components. dergipark.org.trpeerj.com

Development of Sustainable and Scalable Production Methods for this compound

The development of efficient and environmentally friendly methods for producing this compound is crucial for its potential applications in agriculture and research. Current research is exploring both biocatalytic and chemical synthesis routes.

Biocatalytic synthesis offers a promising avenue for sustainable production. This approach utilizes enzymes, such as lipoxygenases and hydroperoxide lyases, to produce aldehydes from fatty acid precursors. uliege.be For instance, research on green leaf volatiles has demonstrated the potential of using crushed plant leaves or recombinant enzymes expressed in microorganisms like E. coli for the production of C6-aldehydes. uliege.be Similar strategies could be adapted for the synthesis of this compound. The use of flow reactors in biocatalysis can overcome limitations such as poor oxygen solubility and mass transfer, leading to higher reaction rates and yields. beilstein-journals.orgresearchgate.net

Chemical synthesis of related pheromones often involves multi-step processes. mdpi.com For example, the synthesis of (11Z,13Z)-hexadecadienal has been achieved from 10-bromo-1-decanol through a sequence of reactions including alkylation, Wittig olefination, and hydroboration-protonolysis. mdpi.com Optimizing these synthetic routes to improve yield, purity, and cost-effectiveness is an ongoing area of research. mit.edu The development of scalable protocols is essential to translate laboratory-scale synthesis to industrial production. mit.edu

The focus on sustainable process engineering encourages the use of renewable raw materials and environmentally benign reaction conditions. ethernet.edu.etnih.gov Future research will likely concentrate on developing integrated processes that minimize waste and energy consumption. inchem.org

Predictive Modeling of this compound Dispersal and Impact in Complex Ecosystems

Understanding how this compound disperses in the environment and its subsequent impact on ecosystems is critical for assessing its ecological significance and for the safe application of any derived products.

Atmospheric degradation studies are important for volatile compounds like aldehydes. These molecules can react with atmospheric oxidants such as ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3), which can alter their chemical structure and biological function. bham.ac.uk Investigating the ozonolysis and reaction kinetics of this compound will be necessary to predict its atmospheric lifetime and the formation of secondary oxidation products.

Thermodynamic modeling , using approaches like the NRTL (Non-Random Two-Liquid) model, can be used to predict the vapor-liquid equilibria of aroma compounds in various mixtures. core.ac.uk This information is crucial for understanding the partitioning of this compound between different environmental compartments, such as air, water, and soil.

Multivariate linear regression (MVLR) analysis and other statistical methods can be employed to establish quantitative structure-activity relationships. chinesechemsoc.org These models can help predict the biological activity and ecological impact of this compound and its degradation products based on their chemical properties.

By integrating data from laboratory experiments, field observations, and computational models, researchers can develop comprehensive predictive models for the dispersal and ecological effects of this compound. This will provide a scientific basis for its potential use in applications such as pest management, ensuring that it can be deployed effectively and safely.

Q & A

Q. What computational tools predict the environmental persistence of this compound, and how do they compare to experimental half-lives?

- Methodological Answer: Use EPI Suite (EPA) or TEST software to estimate biodegradation () and bioaccumulation (log ) parameters. Validate predictions with OECD 301F ready biodegradability tests or soil microcosm experiments. Discrepancies >20% warrant re-evaluation of QSAR model applicability domains .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

Q. What practices enhance the reproducibility of this compound research across laboratories?

- Methodological Answer: Share protocols via platforms like Protocols.io , including instrument calibration records (e.g., NMR shim settings). Participate in interlaboratory comparisons (ILCs) and report measurement uncertainties (GUM guidelines). Use CRMs (certified reference materials) for analytical method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.